4,8-Dichloro-5-methylquinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
4,8-dichloro-5-methylquinazoline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-3-6(10)8-7(5)9(11)13-4-12-8/h2-4H,1H3 |
InChI Key |
WFUGMVQSTCKFHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)N=CN=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4,8 Dichloro 5 Methylquinazoline and Its Precursors
Established Synthetic Pathways for Halogenated Quinazoline (B50416) Derivatives
The construction of the quinazoline core and the introduction of halogen substituents are typically achieved through well-established, yet often rigorous, synthetic sequences. These methods form the foundation for accessing a wide array of functionalized quinazoline molecules.
Multi-Step Cyclization Reactions from Substituted Anthranilic Acid Derivatives
A cornerstone in quinazoline synthesis is the use of anthranilic acid and its derivatives. nih.govnih.gov These precursors, containing an ortho-amino benzoic acid structure, provide the necessary framework for building the fused pyrimidine (B1678525) ring. The synthesis often begins with the acylation of the anthranilic acid, followed by cyclization to form a benzoxazinone (B8607429) intermediate. nih.gov This intermediate is then reacted with an amine source to yield the quinazolinone.
For the synthesis of halogenated quinazolines, halogen-substituted anthranilic acids are common starting materials. The Niementowski quinazolinone synthesis, which involves the cyclocondensation of anthranilic acids with formamide, is a classic example. arkat-usa.org Variations of this method may involve a two-step process starting with the reduction of a 2-nitrobenzoic acid derivative to the corresponding amino analog, followed by cyclization. arkat-usa.org
Conversion of Quinazoline-2,4-diones to Dichloroquinazolines
A prevalent method for introducing chloro groups at the 2 and 4 positions of the quinazoline ring involves the chlorination of a quinazoline-2,4-dione precursor. This transformation is typically achieved using potent chlorinating agents.
A common procedure involves reacting the quinazoline-2,4-dione with a mixture of phosphorus oxychloride (POCl₃) and a tertiary amine, such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and acid scavenger. google.com The reaction is often heated to reflux to drive the conversion. Another approach utilizes phosphorus pentachloride (PCl₅) in conjunction with POCl₃. The general scheme for this conversion is as follows:
Quinazoline-2,4-dione + Chlorinating Agent (e.g., POCl₃, PCl₅) → 2,4-Dichloroquinazoline (B46505)
This method is highly effective for producing 2,4-dichloroquinazolines, which are versatile intermediates for further functionalization. nih.gov For instance, the resulting 2,4-dichloroquinazoline can undergo selective nucleophilic aromatic substitution (SNAr) reactions at the C4 and C2 positions to introduce a variety of substituents. nih.govnih.gov
Targeted Synthesis Approaches for 4,8-Dichloro-5-methylquinazoline Analogs
The specific synthesis of this compound requires careful consideration of the regiochemistry of both methylation and chlorination. This often involves starting with appropriately substituted precursors or employing regioselective reaction conditions.
Methodologies for Synthesizing Methyl-Substituted Dichloroquinazolines (e.g., from 2-Amino-6-methylbenzoic Acid Precursors)
To introduce the methyl group at the 5-position, a logical starting material is a correspondingly substituted anthranilic acid, namely 2-amino-6-methylbenzoic acid (also known as 6-methylanthranilic acid). sigmaaldrich.comchemicalbook.com This precursor already contains the methyl group in the desired location on the benzene (B151609) ring.
The synthesis would proceed by first converting the 2-amino-6-methylbenzoic acid into the corresponding 5-methylquinazoline-2,4-dione. This can be achieved by reaction with urea (B33335) or potassium cyanate (B1221674). google.comresearchgate.net Subsequently, the 5-methylquinazoline-2,4-dione would undergo chlorination, as described in section 2.1.2, to yield 2,4-dichloro-5-methylquinazoline. The challenge then lies in the selective introduction of a chlorine atom at the 8-position.
Regioselective Halogenation and Methylation Strategies
Achieving regioselectivity in the functionalization of the quinazoline ring is a significant synthetic challenge.
Regioselective Halogenation: Direct halogenation of the quinazoline core can lead to a mixture of products. However, palladium-catalyzed C-H bond activation has emerged as a powerful tool for regioselective halogenation. nih.gov For instance, ortho-selective halogenation of quinazolinone scaffolds has been achieved using N-halosuccinimide as the halogen source and an oxidant. nih.gov The directing group on the quinazoline ring plays a crucial role in determining the site of halogenation.
Regioselective Methylation: Similar to halogenation, direct methylation can be unselective. Strategic synthesis often relies on starting with a pre-methylated precursor. However, methods for the regioselective methylation of heterocyclic compounds are an active area of research.
For the synthesis of this compound, a plausible, though challenging, route could involve:
Synthesis of 5-methylquinazoline-2,4-dione from 2-amino-6-methylbenzoic acid.
Regioselective chlorination at the 8-position. This is a non-trivial step and would likely require a directing group strategy.
Chlorination of the resulting 8-chloro-5-methylquinazoline-2,4-dione at the 2 and 4 positions using standard methods (e.g., POCl₃/PCl₅).
Novel and Eco-Efficient Synthetic Strategies for Quinazoline Scaffolds Applicable to this compound
In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for the synthesis of heterocyclic compounds, including quinazolines.
Green Chemistry Approaches:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of quinazolinones, often using water as a green solvent. researchgate.netresearchgate.net This technique can lead to higher yields and shorter reaction times.
Catalyst- and Solvent-Free Conditions: Some protocols report the synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium (B1175870) acetate (B1210297) under microwave heating without the need for a catalyst or solvent. nih.gov
Water as a Solvent: The use of water as a solvent is a key principle of green chemistry. Methods have been developed for the synthesis of quinazolinone derivatives in water, sometimes employing water-soluble catalysts like palladium complexes. toho-u.ac.jp One-pot syntheses of quinazoline-2,4(1H,3H)-diones from anthranilic acid derivatives and potassium cyanate have been successfully carried out in water, with the product being isolated by simple filtration. researchgate.net
Nano-catalysts: The use of heterogeneous nano-catalysts is an emerging area in green synthesis. These catalysts, such as CuO nanoparticles, can be easily recovered and reused, minimizing waste. researchgate.net They have been employed in the aerobic oxidative coupling of aromatic alcohols and amidines to produce quinazolines. researchgate.net
These eco-efficient strategies, while often demonstrated for simpler quinazoline derivatives, hold promise for adaptation to the synthesis of more complex molecules like this compound, potentially reducing the environmental impact of their production.
One-Pot Multi-Component Reaction Sequences
One-pot multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds like quinazolines from simple starting materials in a single synthetic operation. nih.gov These reactions are advantageous due to their operational simplicity, mild reaction conditions, and the ability to generate diverse molecular libraries. nih.govnih.gov
While specific examples detailing a one-pot synthesis for this compound are not prevalent in the reviewed literature, the general applicability of MCRs to quinazoline synthesis is well-established. For instance, a four-component reaction involving anilines, aromatic aldehydes, and ammonium iodide has been developed for the metal-free synthesis of substituted quinazolines. rsc.org In this approach, the C-H bond ortho to the amino group of the aniline (B41778) is directly functionalized. rsc.org Another example is the Ugi four-component reaction (Ugi-4CR), which has been successfully employed to create polycyclic quinazolinones. nih.govacs.org These methods often involve the reaction of three or more starting materials to form a single product, incorporating the majority of the atoms from the reactants. nih.gov
The synthesis of quinazoline precursors, such as appropriately substituted 2-aminobenzonitriles or 2-aminobenzamides, is a crucial first step for many synthetic routes. These precursors can then be subjected to cyclization reactions to form the quinazoline ring.
Rhodium-Catalyzed Cyclization and Derivatization Routes
Rhodium-catalyzed reactions have emerged as powerful methods for the synthesis and functionalization of heterocyclic compounds, including quinazolines. acs.orgrsc.orgrsc.orgorganic-chemistry.orgacs.orgnih.govrsc.orgacs.org These reactions often proceed via C-H activation, offering an atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgacs.org
Several rhodium(III)-catalyzed methodologies for quinazoline synthesis have been reported. One such approach involves the intermolecular C-H functionalization of benzimidates with dioxazolones, leading to the formation of highly substituted quinazolines. organic-chemistry.orgacs.orgnih.gov In this redox-neutral process, the dioxazolone acts as an internal oxidant. organic-chemistry.orgnih.gov Another innovative strategy describes the rhodium(III)-catalyzed [5+1] annulation of N-arylamidines with cyclopropenones to produce 4-ethenyl quinazolines. rsc.orgrsc.org This method is characterized by its high atom efficiency and mild reaction conditions. rsc.orgrsc.org Furthermore, rhodium(III)-catalyzed annulation of 3-arylquinazolinones with alkynes via double C-H activation provides an efficient route to quinolino[2,1-b]quinazolinones. rsc.org
These rhodium-catalyzed methods showcase the versatility of this transition metal in constructing the quinazoline skeleton and introducing diverse functionalities.
Environmentally Benign Synthetic Protocol Development
The development of environmentally benign or "green" synthetic methods is a major focus in modern organic chemistry. nih.gov For quinazoline synthesis, this involves the use of non-toxic catalysts, safer solvents (such as water or ionic liquids), and energy-efficient reaction conditions (e.g., microwave irradiation). nih.govtandfonline.comtandfonline.comopenmedicinalchemistryjournal.comresearchgate.netnih.gov
Several green approaches to quinazoline synthesis have been reported:
Catalyst- and Solvent-Free Synthesis: Some protocols achieve the synthesis of quinazoline derivatives under microwave heating without the need for a catalyst or solvent, offering a clean and simple reaction profile. nih.gov
Use of Green Catalysts and Solvents: Iodine, a relatively benign and inexpensive catalyst, has been used to catalyze the synthesis of quinazolinone derivatives in ionic liquids. tandfonline.com Zeolites, which are recyclable solid acid catalysts, have also been employed for the synthesis of dihydroquinazolin-4-ones in water. researchgate.net Magnetic nano-catalysts offer the advantage of easy separation and recyclability. nih.gov
Multi-component Reactions in Green Solvents: One-pot, multi-component syntheses of quinazolines have been developed using environmentally friendly solvents and catalysts, such as an ionic liquid-catalyzed reaction. nih.gov A four-component, metal-free synthesis of substituted quinazolines from simple anilines and aldehydes has also been reported. rsc.org
These methods aim to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Derivatization Reactions at the Quinazoline Core
The presence of two chlorine atoms at positions 4 and 8 of the 5-methylquinazoline (B11922272) core provides handles for further chemical modifications through various reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated quinazolines. mdpi.comchim.it The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at C8. stackexchange.comnih.gov This regioselectivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring, which activates the C4 position towards nucleophilic displacement. mdpi.comstackexchange.com
A wide range of nucleophiles, including primary and secondary amines (aliphatic, benzylic, and aromatic), can be used to displace the C4-chloro substituent, leading to the formation of 4-amino-8-chloro-5-methylquinazolines. mdpi.com The reaction conditions, such as the solvent, temperature, and reaction time, can be varied to optimize the yield and selectivity of the substitution. mdpi.comnih.gov While the C4 position is more reactive under milder conditions, harsher conditions may be required to substitute the C2-chloro group in 2,4-dichloroquinazolines. stackexchange.com
The table below summarizes the regioselectivity of SNAr on a related 2,4-dichloroquinazoline system.
| Nucleophile | Position of Substitution | Reaction Conditions | Reference |
| Hydrazine hydrate | C4 | Ethanol, 0-5 °C, 2 h | stackexchange.com |
| Primary/Secondary Amines | C4 | Various solvents and temperatures | mdpi.com |
This table is illustrative and based on the general reactivity of dichloroquinazolines.
Oxidation Reactions (e.g., using DDQ)
Structure Activity Relationship Sar Investigations of 4,8 Dichloro 5 Methylquinazoline Analogs
Influence of Substituent Position and Nature on Quinazoline (B50416) Core Activity
The biological activity of quinazoline derivatives is highly dependent on the substituents at various positions of the core structure. nih.gov Research has shown that substitutions at the 2, 4, 6, and 8-positions are particularly crucial for tuning the pharmacological properties of these compounds. nih.govresearchgate.net
The presence of halogen atoms, particularly chlorine, at positions 4 and 8 of the quinazoline ring is a key determinant of biological activity. The chlorine atom at the C4 position makes the compound more reactive and susceptible to nucleophilic substitution, rendering it a valuable intermediate for creating diverse analogs. ontosight.ai
SAR studies have consistently highlighted the importance of halogens at positions 6 and 8 for enhancing antimicrobial and anticancer activities. nih.gov For instance, the presence of a bromo group at C6 has been associated with increased antiproliferative action in 4-anilinoquinazoline (B1210976) derivatives. nih.gov The introduction of chlorine at the C4 position is a common strategy in the design of kinase inhibitors. A quantitative structure-activity relationship (QSAR) model for tyrosine kinase (erbB-2) inhibitors indicated that an electron-withdrawing group, such as chlorine, at the 4th position enhances inhibitory activity. nih.gov
The 8-position is also critical. In a study focused on developing analogs of the anticancer agent verubulin, the introduction of an iodine atom at the C8 position of 4-chloroquinazoline (B184009) was a key synthetic step. nih.gov This highlights the strategic importance of halogenation at this position for achieving desired pharmacological effects. The dichlorination pattern, as seen in 4,8-dichloro-5-methylquinazoline, is therefore expected to significantly influence the molecule's interaction with biological targets.
Methyl substitution on the quinazoline core can have a significant impact on the pharmacological profile, influencing both potency and selectivity. While positions 2, 6, and 8 are more commonly discussed in SAR studies, substitution at C5 also plays a role. researchgate.netnih.gov
In the context of anticonvulsant activity, a series of 6,8-disubstituted-3-methyl/ethyl/phenyl-3H-quinazolin-4-ones demonstrated notable effects. nih.gov Although this example pertains to a methyl group at the N3 position, it underscores the general principle that methyl groups can modulate CNS activity. The presence of a methyl group at position 2 is also considered essential for certain antimicrobial activities. nih.gov
The versatility of the quinazoline scaffold allows for the introduction of a wide array of functional groups, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. derpharmachemica.comresearchgate.netymerdigital.com
The substitution at the C4 position is particularly amenable to modification. The reactive 4-chloro group can be displaced by various nucleophiles, such as amines, to generate libraries of compounds like 4-anilinoquinazolines, which are known potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. nih.govnih.gov The nature of the aniline (B41778) substituent itself offers another layer of diversity, with different substitutions on the aniline ring fine-tuning the inhibitory profile. nih.gov
At the C2 position, the introduction of substituted aromatic rings is a common strategy. mdpi.com For example, 2-aryl-substituted quinazolines have been investigated for their antiproliferative potency. mdpi.com Furthermore, the incorporation of basic side chains, often at positions like C8, is explored to optimize biological activity and physicochemical properties. mdpi.com Hybrid molecules, combining the quinazoline core with other pharmacophores like sulfonamides or triazoles, have been synthesized to create agents with dual activities, such as diuretic and antihypertensive effects. nih.govtandfonline.comtandfonline.com
Interactive Data Table: SAR of Quinazoline Analogs
| Scaffold Position | Substituent Type | Observed Impact on Biological Activity | Example Target Class |
| C4 | Chlorine | Enhances reactivity for further synthesis; increases inhibitory activity. ontosight.ainih.gov | Tyrosine Kinases nih.gov |
| C4 | Substituted Anilino | Potent inhibition of receptor tyrosine kinases. nih.govnih.gov | EGFR, VEGFR-2 nih.gov |
| C6, C8 | Halogens (e.g., Br, Cl) | Often enhances anticancer and antimicrobial activity. nih.govnih.gov | Cancer cell lines nih.gov |
| C2 | Methyl, Thiol | Considered important for antimicrobial activity. nih.gov | Bacteria, Fungi nih.gov |
| C2 | Substituted Aryl | Modulates antiproliferative potency. mdpi.com | Cancer cell lines mdpi.com |
| C5 | Methyl | Contributes to steric and electronic properties, influencing target fit. | N/A |
Structure-Guided Optimization Strategies in Quinazoline Drug Design Research
Modern drug design increasingly relies on structure-guided optimization to develop potent and selective inhibitors. nih.gov This approach utilizes detailed structural information of the target protein, often obtained from X-ray crystallography or computational modeling, to design ligands that fit precisely into the binding site.
In the development of quinazoline-based inhibitors, structure-guided design has been instrumental. For instance, in the pursuit of selective Aurora A kinase inhibitors, a series of novel quinazolin-4-amine (B77745) derivatives were designed by exploiting structural differences between the highly homologous Aurora A and Aurora B kinases. nih.gov This strategy led to compounds with significantly improved selectivity (up to >757-fold). nih.gov Molecular dynamics simulations can further reveal key interactions, such as specific salt bridges, that are crucial for isoform selectivity, providing a basis for further inhibitor development. nih.gov
Computational techniques like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are also vital tools. mui.ac.irnih.gov QSAR models establish a mathematical relationship between the chemical structure and biological activity, helping to predict the potency of novel compounds. nih.govnih.gov Docking studies simulate the binding of a ligand to its target receptor, providing insights into binding modes and energies, which can guide the design of new analogs with improved affinity. mui.ac.ir These computational methods facilitate the in silico screening of virtual libraries of quinazoline derivatives, prioritizing the synthesis of compounds with the highest predicted activity. nih.gov
Comparative SAR Studies with Related Dichloro- and Methyl-Quinazoline Isomers
The specific positioning of substituents on the quinazoline ring can lead to dramatic differences in biological activity among isomers. Comparative SAR studies are therefore essential to understand the optimal substitution pattern for a given biological target.
For example, studies on halogenated quinazolinones have shown that 6,8-dihalogenated derivatives exhibit significant anticonvulsant activity. nih.gov A comparative study of dichloro-substituted benzenesulfonamide (B165840) analogs targeting PPARγ revealed that substitutions at position 4 of the benzene (B151609) ring were associated with higher transcriptional activity, while substitutions at position 2 aided in tighter packing and activity. nih.gov While not quinazolines, these findings on a related dichloro-aromatic scaffold highlight the nuanced effects of isomerism.
Similarly, the position of a methyl group is critical. A QSAR study on quinazoline-based tyrosine kinase inhibitors found that a methyl group (as part of the SsCH3E-index descriptor) had a large deactivating effect on inhibitory activity, demonstrating the sensitivity of the target to the placement of even small alkyl groups. nih.gov
In the context of immunostimulants, a fascinating example of regioisomer differentiation was observed with pyrazoloquinoline derivatives. Imidazo[4,5-f]quinoline derivatives were found to be potent immunostimulants. nih.gov Subsequent investigation of pyrazolo[3,4-f]quinoline analogs, which share a similar arrangement of nitrogen atoms, also showed potent activity. nih.gov However, the regioisomeric pyrazolo[4,3-f]quinoline derivatives were completely inactive, underscoring the stringent structural requirements for biological response and the critical importance of substituent and heteroatom placement. nih.gov Therefore, the specific 4,8-dichloro-5-methyl substitution pattern of the titular compound would be expected to confer a distinct biological profile compared to other dichloro-methyl-quinazoline isomers.
Mechanistic Elucidation of Biological Activities Associated with Quinazoline Derivatives and Potential Relevance to 4,8 Dichloro 5 Methylquinazoline
Enzyme Inhibition Mechanisms
Quinazoline (B50416) derivatives are known to inhibit a variety of enzymes through different mechanisms, often acting as competitive inhibitors at the ATP-binding sites of kinases or mimicking the structure of natural substrates.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate, a coenzyme essential for the production of thymidylate, purines, and certain amino acids. nih.gov By inhibiting DHFR, the supply of tetrahydrofolate is depleted, which disrupts DNA synthesis and halts cell growth. nih.gov This mechanism is the basis for the therapeutic use of DHFR inhibitors in cancer and infectious diseases. wikipedia.org
Quinazoline derivatives are recognized as potent inhibitors of DHFR. mdpi.comresearchgate.net Many of these compounds are structural analogues of folic acid and act as competitive inhibitors, binding to the active site of the DHFR enzyme. nih.govwikipedia.org The structural features of the quinazoline ring allow it to mimic the pteridine (B1203161) ring of the natural substrate.
Research has led to the development of various quinazolinone derivatives as DHFR inhibitors. For instance, certain synthesized quinazolinone derivatives have shown significant inhibitory activity against both bacterial and human DHFR.
Table 1: Inhibitory Activity of Selected Quinazolinone Derivatives against DHFR
| Compound | Target DHFR | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3d | Staphylococcus aureus DHFR | 0.769 ± 0.04 | nih.gov |
| Trimethoprim | Staphylococcus aureus DHFR | 0.255 ± 0.014 | nih.gov |
| Compound 3e | Escherichia coli DHFR | 0.158 ± 0.01 | nih.gov |
| Trimethoprim | Escherichia coli DHFR | 0.226 ± 0.014 | nih.gov |
| Compound 3e | Human DHFR | 0.527 ± 0.028 | nih.gov |
Given the established role of the quinazoline scaffold in DHFR inhibition, it is plausible that 4,8-Dichloro-5-methylquinazoline could also function as a DHFR inhibitor, though this would require empirical validation.
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a key regulator of cell proliferation, survival, and angiogenesis, and its dysregulation is common in various cancers. nih.govnih.gov Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. nih.gov
Recent drug discovery efforts have focused on developing dual inhibitors that can target both PI3K and HDAC simultaneously. The quinazoline scaffold has proven to be a suitable framework for designing such dual-acting agents. nih.govnih.gov By integrating a hydroxamic acid moiety (a zinc-binding group for HDAC inhibition) onto a quinazoline-based PI3K pharmacophore, researchers have created potent dual inhibitors. nih.gov These compounds have been shown to modulate the expression of key signaling proteins, arrest the cell cycle, and induce apoptosis in cancer cells. nih.gov
Table 2: Activity of a Dual PI3K/HDAC Quinazoline-based Inhibitor
| Compound | PI3Kα IC50 (nM) | HDAC1 IC50 (nM) | Cell Line | GI50 (nM) | Reference |
|---|---|---|---|---|---|
| CUDC-907 | 19 | 1.7 | HCT116 | 6.5 | nih.gov |
| Compound 23 | 6.5 | 3.2 | HCT116 | 21.6 | nih.gov |
The potential for this compound to modulate PI3K and/or HDAC activity would depend on its specific substitution pattern and three-dimensional structure, which would determine its ability to bind to the active sites of these enzymes.
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle. nih.gov The overactivation of CDKs is a hallmark of cancer, making them attractive targets for therapeutic intervention. nih.gov
The quinazoline core is a common feature in many CDK inhibitors. researchgate.net These compounds typically function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of substrate proteins. nih.gov Different quinazoline derivatives have been developed to selectively target various members of the CDK family, including CDK2, CDK4, and CDK9. nih.govmdpi.comresearchgate.net For example, certain N-(4-chlorophenyl)-2-((4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)amino)acetamide derivatives have demonstrated significant CDK2 inhibitory activity. nih.gov
Table 3: CDK9 Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | CDK9 IC50 (µM) | Reference |
|---|---|---|
| Compound 7 | 0.115 | mdpi.com |
| Compound 9 | 0.131 | mdpi.com |
| Compound 17 | 0.639 | mdpi.com |
| Compound 25 | 0.142 | mdpi.com |
The structural characteristics of this compound suggest that it could potentially interact with the ATP-binding site of various CDKs, a hypothesis that warrants further investigation through molecular modeling and in vitro kinase assays.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and survival. nih.gov Overexpression or mutation of EGFR is implicated in the development and progression of many cancers. nih.gov
The quinazoline scaffold is a cornerstone in the development of EGFR tyrosine kinase inhibitors (TKIs). nih.gov Several FDA-approved drugs, such as gefitinib (B1684475) and erlotinib, are 4-anilinoquinazoline (B1210976) derivatives. nih.gov These inhibitors act by binding to the ATP-binding site within the EGFR kinase domain in a reversible, competitive manner. nih.govwikipedia.org This binding event blocks the downstream signaling cascades that promote cell proliferation and survival. wikipedia.org
The effectiveness of these inhibitors is often influenced by the substituents on the quinazoline ring, which can enhance binding affinity and selectivity. nih.gov
Table 4: EGFR Inhibitory Activity of Selected Quinazoline Derivatives
| Compound | EGFRwt kinase IC50 (nM) | Cell Line | Antiproliferative Activity (IC50 µM) | Reference |
|---|---|---|---|---|
| Gefitinib | - | A431 | 0.15 | researchgate.net |
| Erlotinib | - | A431 | 1.07 | researchgate.net |
Given that the quinazoline core is a well-established pharmacophore for EGFR inhibition, this compound represents a candidate for potential EGFR inhibitory activity. The specific chlorine and methyl substitutions would influence its binding affinity and selectivity for the EGFR kinase domain.
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters like dopamine (B1211576) and norepinephrine. mdpi.comfrontiersin.org Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. frontiersin.orgnih.gov
Quinazolinone derivatives have been synthesized and evaluated as inhibitors of both MAO-A and MAO-B. nih.govnih.gov Some studies have reported 2-mercapto-4(3H)-quinazolinone derivatives as potent and selective MAO-B inhibitors, acting in a reversible and competitive manner. nih.gov Conversely, other research has identified quinazolinone amino acid hydrazides that exhibit selective inhibition of MAO-A. nih.gov The selectivity for MAO-A or MAO-B is highly dependent on the nature and position of the substituents on the quinazoline ring.
Table 5: MAO Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | Target MAO | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| 2-[(3-iodobenzyl)thio]quinazolin-4(3H)-one | MAO-B | 0.142 | Reversible, Competitive | nih.gov |
| Compound 15 | MAO-A | 0.0021 | - | nih.gov |
The potential of this compound to act as a MAO inhibitor would be determined by its ability to fit into the active site of either MAO-A or MAO-B and interact with key residues.
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and repair. nih.gov Topoisomerase inhibitors, which interfere with this process, are an important class of anticancer drugs. nih.gov
While camptothecin (B557342) and its analogues are well-known Topoisomerase I (Top1) inhibitors, there is a search for non-camptothecin inhibitors to overcome certain limitations. nih.gov In this context, some quinazoline derivatives have been investigated. For example, a series of pyrazolo[1,5-a]quinazolines were reported as novel non-camptothecin Top1 inhibitors. nih.gov The inhibitory activity was found to be dependent on the nature of the side chain at position 5 of the quinazoline ring. nih.gov Additionally, other related heterocyclic systems, such as 1,2,4-triazolo[4,3-c]quinazolines, have been designed to act as Topoisomerase II inhibitors. nih.gov
The planar nature of the quinazoline ring system suggests that this compound could potentially act as a DNA intercalating agent and/or a topoisomerase inhibitor, a hypothesis that would need to be tested experimentally.
Cyclooxygenase-2 (COX-2) Inhibition
Quinazolinone derivatives have emerged as significant inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The anti-inflammatory action of these compounds is often attributed to their ability to downregulate the expression of pro-inflammatory genes, including COX-2. Research has shown that certain quinazolinone derivatives can suppress the lipopolysaccharide (LPS)-induced expression of COX-2 mRNA. nih.gov This inhibitory effect is mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. nih.gov
Molecular docking studies have provided further insights into the inhibitory mechanism at the molecular level. These studies reveal that quinazolinone derivatives can effectively bind to the active site of the COX-2 enzyme. mdpi.comeco-vector.comfrontiersin.org The interaction is often characterized by the insertion of the quinazolinone scaffold into the hydrophobic channel of the COX-2 active site, establishing crucial interactions with key amino acid residues. For instance, some derivatives have been shown to interact with residues such as Tyr385 and Ser530, which are critical for the catalytic activity of COX-2. genome.jpfrontiersin.org The selectivity of these compounds for COX-2 over the constitutively expressed COX-1 isoform is a key area of investigation, with some derivatives demonstrating a high selectivity index, suggesting a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. eco-vector.comnih.gov
Table 1: COX-2 Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (SI) for COX-2 | Key Molecular Interactions | Reference |
|---|---|---|---|---|---|
| 2,3-disubstituted 4(3H)-quinazolinone derivative | COX-2 | 0.33 | >303.0 | Interaction with COX-2 binding site | eco-vector.com |
| Quinazolinone derivative | COX-2 | 0.40 | >250.0 | Interaction with COX-2 binding site | eco-vector.com |
| Quinazolinone derivative | COX-2 | 0.70-0.80 | >125-142 | Interaction with COX-2 binding site | eco-vector.com |
| Quinazolinone derivative | COX-2 | 0.22–1.42 | 6.16–14.18 | Strong interaction at the COX-2 binding site | nih.gov |
Modulation of Protein Aggregation and Neurodegenerative Pathways
The multifaceted nature of neurodegenerative diseases, such as Alzheimer's, has prompted the exploration of multi-target therapeutic strategies. Quinazoline derivatives have shown promise in this area by targeting key pathological processes, including the aggregation of beta-amyloid and the hyperphosphorylation of tau protein. nih.govnih.govnih.gov
Beta-Amyloid and Tau Protein Hyperphosphorylation Inhibition in Alzheimer's Disease Models
The accumulation of beta-amyloid (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein are the defining neuropathological hallmarks of Alzheimer's disease. Quinazoline derivatives have been investigated for their ability to interfere with both of these pathological cascades. nih.govnih.gov
Several studies have demonstrated the potent inhibitory effects of quinazoline derivatives on the aggregation of Aβ peptides. rphsonline.com These compounds are thought to interfere with the fibrillogenesis of Aβ, thereby preventing the formation of toxic oligomers and plaques. Some quinazolin-4-one derivatives have been shown to decrease zinc-mediated Aβ aggregation. rphsonline.com
In addition to their effects on Aβ, certain quinazoline derivatives have been identified as inhibitors of tau protein hyperphosphorylation. nih.gov The mechanism of action is often linked to the inhibition of specific kinases that are responsible for the abnormal phosphorylation of tau. For example, some quinazoline derivatives have been found to inhibit glycogen (B147801) synthase kinase 3β (GSK-3β), a key enzyme in the tau phosphorylation pathway. By inhibiting these kinases, quinazoline derivatives can potentially reduce the formation of neurofibrillary tangles and the associated neuronal dysfunction. nih.govresearchgate.net The dual ability of some quinazoline derivatives to target both Aβ and tau pathologies makes them particularly attractive candidates for the development of novel Alzheimer's disease therapeutics. nih.gov
Mechanisms of Antimicrobial Action
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Quinazoline and its derivatives have demonstrated a broad spectrum of antimicrobial activity, targeting a variety of pathogenic bacteria and fungi. mdpi.com
Antibacterial Activity Mechanisms
The antibacterial effects of quinazoline derivatives are diverse and often specific to the bacterial species.
Acinetobacter baumannii : N2,N4-disubstituted quinazoline-2,4-diamines have been shown to be potent inhibitors of dihydrofolate reductase (DHFR) in multidrug-resistant A. baumannii. researchgate.net DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of this enzyme disrupts bacterial DNA and RNA synthesis, leading to cell death. These compounds have also demonstrated the ability to eradicate biofilms, a key virulence factor for A. baumannii. researchgate.net
Methicillin-Resistant Staphylococcus aureus (MRSA) : Certain 4(3H)-quinazolinone derivatives exhibit their antibacterial activity against MRSA by inhibiting penicillin-binding proteins (PBPs), specifically PBP1 and PBP2a. PBP2a is the protein encoded by the mecA gene and is responsible for the resistance of MRSA to β-lactam antibiotics. The ability of these non-β-lactam compounds to inhibit PBP2a, potentially through an allosteric site, represents a promising strategy to overcome methicillin (B1676495) resistance.
Escherichia coli : The antibacterial mechanism of quinazoline derivatives against E. coli appears to be multifactorial. Some studies suggest that these compounds interact with the bacterial cell wall and DNA. mdpi.com Other research points towards the inhibition of essential enzymes like topoisomerase IV. Furthermore, certain indole-containing pyrazino[2,1-b]quinazoline-3,6-diones have been shown to act as efflux pump inhibitors, which can restore the efficacy of other antibiotics. mdpi.com The antibacterial activity of some quinazolinone derivatives against E. coli is significantly enhanced when conjugated with silver nanoparticles, suggesting a mechanism involving electrostatic interactions with the negatively charged bacterial cell wall. nih.gov
Staphylococcus epidermidis : The antibacterial activity of quinazoline derivatives against S. epidermidis is often considered in the broader context of their action against staphylococci. The proposed mechanisms include the disruption of the bacterial cell wall and the inhibition of DNA synthesis. mdpi.comresearchgate.net The ability of these compounds to inhibit biofilm formation is also a significant aspect of their activity against this opportunistic pathogen, which is a common cause of device-related infections. nih.gov
Salmonella typhimurium : A key mechanism of action for certain quinazoline compounds against S. typhimurium involves the selective inhibition of the PhoQ sensor autokinase activity. PhoQ is part of the PhoP/PhoQ two-component signal transduction system, which is critical for the virulence and survival of Salmonella within host cells. By acting as competitive inhibitors of ATP binding in the catalytic domain of PhoQ, these quinazoline derivatives downregulate the expression of PhoP-activated genes, thereby blocking the intramacrophage replication of the bacteria.
Table 2: Antibacterial Mechanisms of Quinazoline Derivatives
| Bacterium | Proposed Mechanism of Action | Key Molecular Target(s) | Reference(s) |
|---|---|---|---|
| Acinetobacter baumannii | Inhibition of folate biosynthesis | Dihydrofolate Reductase (DHFR) | researchgate.net, |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Inhibition of cell wall synthesis | Penicillin-Binding Proteins (PBP1, PBP2a) | , |
| Escherichia coli | Cell wall interaction, DNA synthesis inhibition, efflux pump inhibition | Cell wall components, Topoisomerase IV, Efflux pumps | , mdpi.com, mdpi.com |
| Staphylococcus epidermidis | Cell wall and DNA interaction, biofilm inhibition | Cell wall components, DNA | mdpi.com, researchgate.net |
| Salmonella typhimurium | Inhibition of signal transduction | PhoQ sensor autokinase | ,, |
Antifungal Action Mechanisms
Quinazolinone derivatives have demonstrated notable antifungal properties, and their mechanisms of action are being actively investigated. One of the proposed mechanisms involves the disruption of fungal cell integrity. Studies have shown that these compounds can cause abnormal mycelial morphology and damage to organelles. This suggests an interaction with the fungal cell membrane, leading to increased permeability and ultimately cell death.
Another significant mechanism is the inhibition of fungal-specific enzymes. For instance, some benzo[g]quinazolines have been shown to bind to the active site of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal growth inhibition. Furthermore, novel quinazoline derivatives have been identified as inhibitors of fungal group II intron splicing. mdpi.com These introns are present in essential mitochondrial genes, and the inhibition of their splicing disrupts mitochondrial function, leading to fungal cell death. mdpi.com
Antileishmanial Activity Mechanisms
Quinazoline derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus. The antileishmanial activity of these compounds appears to be multifactorial, targeting various essential pathways in the parasite.
One of the key proposed mechanisms is the disruption of the parasite's redox homeostasis. Some quinazoline derivatives, particularly those containing a ferrocenyl group, are readily oxidized and are believed to be involved in redox reactions that are detrimental to the parasite. This can lead to an increase in reactive oxygen species (ROS) within the parasite, causing oxidative stress and cell death.
Another important target for quinazoline derivatives is the folate pathway of the parasite. Similar to their antibacterial action, some of these compounds have been shown to inhibit dihydrofolate reductase (DHFR) in Leishmania. As the parasite cannot salvage folates from the host, the inhibition of this enzyme is lethal.
Furthermore, other studies suggest that quinoline (B57606) derivatives, a related class of compounds, may have multiple targets within the parasite, potentially including the immune system, which could explain a lack of drug resistance. The diverse mechanisms of action of quinazoline derivatives make them attractive scaffolds for the development of novel antileishmanial drugs.
Computational and Theoretical Chemistry Studies on 4,8 Dichloro 5 Methylquinazoline and Its Analogs
Pharmacophore Modeling for Ligand Design and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This model serves as a 3D query for screening large compound databases to find new molecules with potential activity.
Ligand-based methods derive a pharmacophore model from a set of known active molecules without knowledge of the target protein's structure. nih.gov This approach is founded on the principle that structurally similar ligands often exhibit similar biological activities.
In a study focused on developing acetylcholinesterase inhibitors (AChEIs) for Alzheimer's disease, a ligand-based strategy was employed for quinazoline (B50416) derivatives. nih.gov A 3D-QSAR pharmacophore model, designated AAAHR_1, was developed and validated using known quinazoline-based AChEIs. nih.gov This model, characterized by three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring, was then used as a filter in a virtual screening workflow to search the ASINEX database for new potential inhibitors. nih.gov Similarly, a study on quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors generated a five-point pharmacophore model (AAARR.7) from a set of 64 compounds. researchgate.net This model, comprising two hydrogen bond acceptors, three aromatic rings, and one hydrophobic feature, demonstrated high statistical significance and predictive power, making it a valuable tool for designing novel EGFR inhibitors. researchgate.net
Table 1: Example of a Ligand-Based Pharmacophore Model for Quinazoline-Based EGFR Inhibitors
| Model Name | Pharmacophoric Features | Correlation Coefficient (R²) | Cross-Validation Coefficient (Q²) | Predictive Power (R²ext) |
|---|---|---|---|---|
| AAARR.7 | 2 H-bond Acceptors, 3 Aromatic Rings | 0.9433 | 0.8493 | 0.86 |
Data sourced from a study on 64 quinazoline-based EGFR inhibitors. researchgate.net
When the three-dimensional structure of the biological target is known, a structure-based pharmacophore model can be developed. This model is derived from the interactions observed between the target's binding site and a co-crystallized ligand. It represents the key interaction points within the active site, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged centers.
For quinazoline analogs targeting protein kinases, the known crystal structures of kinases like EGFR are frequently used. nih.gov The 4-anilino-quinazoline scaffold is recognized as a privileged structure for developing EGFR tyrosine kinase inhibitors (TKIs). nih.gov Structure-activity relationship (SAR) studies reveal that the formation of hydrogen bonds between the N-1 atom of the quinazoline ring and the side chain of a methionine residue (e.g., Met793 in EGFR) is a critical interaction for binding and potency. nih.gov A structure-based pharmacophore would therefore include a hydrogen bond acceptor feature at this position. These models guide the design of new analogs that can effectively fit into the ATP-binding pocket and form these crucial interactions. nih.govekb.eg
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models help in understanding which structural properties (e.g., electronic, steric, hydrophobic) are critical for activity and can predict the potency of newly designed compounds. nih.govbenthamscience.com
For quinazoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. In a study on quinazoline analogs as p21-activated kinases 4 (PAK4) inhibitors, robust CoMFA and CoMSIA models were developed. benthamdirect.com The models showed high predictive ability, with the CoMSIA model yielding a predictive correlation coefficient (r²pred) of 0.822. benthamdirect.com The contour maps generated from these models provided insights into the structural requirements for enhanced inhibitory activity, suggesting that modifications to the electrostatic and hydrophobic fields could improve potency. benthamdirect.comnih.gov
Another QSAR study on quinazoline-4(3H)-one analogs as EGFR inhibitors also developed statistically significant CoMFA and CoMSIA models. unar.ac.id The analysis of the contour maps from the best model (CoMSIA_SHE) guided the design of five new compounds with predicted activities superior to the existing ones. unar.ac.id These studies consistently show that for quinazoline-based inhibitors, factors like the presence of specific substituents at the C4, C6, and C7 positions significantly influence their cytotoxic activity. nih.gov
Table 2: Statistical Parameters of a 3D-QSAR (CoMSIA) Model for Quinazoline PAK4 Inhibitors
| Parameter | Value | Description |
|---|---|---|
| q² | 0.762 | Cross-validated correlation coefficient (leave-one-out) |
| r² | 0.984 | Non-cross-validated correlation coefficient |
| r²pred | 0.822 | Predictive correlation coefficient for the external test set |
Data from a study on a set of quinazoline PAK4 inhibitors. benthamdirect.com
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is extensively used to elucidate the binding modes of quinazoline analogs within the active sites of their target proteins, primarily protein kinases. nih.govtandfonline.com
In studies of quinazoline-based EGFR inhibitors, docking simulations consistently show the quinazoline core binding in the ATP-binding pocket. nih.govnih.gov A crucial interaction is the hydrogen bond formed between the N1 atom of the quinazoline ring and the backbone NH of a key methionine residue in the hinge region of the kinase. nih.gov For example, compound 4f, a potent inhibitor of mutant EGFR, was shown through docking to form this key hydrogen bond. nih.gov Similarly, docking of 2-sulfanylquinazolin-4(3H)-one derivatives into the ATP binding pockets of CDK2, EGFR, and VEGFR2 helped to rationalize their multi-kinase inhibitory activity. mdpi.com The binding energy calculated from docking studies often correlates well with experimental activity, providing a valuable tool for screening and prioritizing compounds. nih.govnih.gov
Table 3: Example Docking Results for Quinazoline Analogs against Protein Kinases
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Compound 1f | PARP1 | - | - |
| Compound 1f | STAT3 | - | - |
| Compound 4f | EGFR (mutant) | - | Met793 |
| Compound 5d | CDK2, EGFR, VEGFR2 | - | Glu81, Leu83 (CDK2) |
Binding energies are often reported in specific studies, but a comparative, standardized table is difficult to compile from diverse sources. Key interactions are highlighted to show the utility of the method. nih.govmdpi.comnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. brieflands.com This technique is used to assess the stability of the docked conformation, analyze conformational changes, and calculate binding free energies with greater accuracy. nih.govtandfonline.com
MD simulations have been applied to various quinazoline inhibitor-protein complexes. nih.govbenthamdirect.com For a series of quinazoline-2,4,6-triamine derivatives targeting EGFR, MD simulations confirmed that the residue Met769 is crucial for interaction, forming stable hydrogen bonds with the inhibitors throughout the simulation. brieflands.com In a study on quinazolinone derivatives as dual inhibitors of PARP1 and STAT3, a 100-nanosecond MD simulation of the most promising compound (1f) was performed to confirm the stability of its binding mode and dynamic behavior within the active sites. nih.gov The results from MD simulations, such as the analysis of root-mean-square deviation (RMSD) of the complex, provide strong evidence for the stability of the predicted binding poses and lend higher confidence to the proposed mechanism of inhibition. benthamdirect.comnih.gov
Future Research Directions and Unexplored Avenues for 4,8 Dichloro 5 Methylquinazoline
Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency
The synthesis of substituted quinazolines has been a subject of extensive research, yet opportunities for improvement remain, particularly for specific isomers like 4,8-dichloro-5-methylquinazoline. Traditional methods for producing dichlorinated quinazolines often involve the chlorination of a corresponding quinazolinone precursor, which can sometimes lack regioselectivity and require harsh reagents. google.com Future research should prioritize the development of more sophisticated synthetic strategies that offer superior control, higher yields, and improved environmental compatibility.
Key areas for exploration include:
Transition-Metal Catalysis: Modern cross-coupling reactions, potentially using palladium or copper catalysts, could enable the direct and selective introduction of the chloro- and methyl- groups onto a pre-formed quinazoline (B50416) core or its precursors. frontiersin.org Investigating novel ligands and reaction conditions could significantly improve the efficiency and functional group tolerance of these methods.
C-H Activation: Direct C-H functionalization represents an atom-economical approach to synthesis. Future work could focus on developing methods to directly chlorinate or methylate the quinazoline scaffold at the desired positions, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control. Adapting and optimizing a multi-step synthesis of this compound in a flow reactor could lead to higher throughput and more consistent product quality, facilitating the rapid production of material for subsequent derivatization and biological screening.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many heterocyclic syntheses. acs.org A systematic study to optimize the key cyclization and chlorination steps using microwave technology could provide a more efficient route to the target compound.
Table 1: Proposed Enhancements for the Synthesis of this compound
| Synthetic Approach | Objective | Potential Advantage | Key Research Focus |
| Optimized Batch Synthesis | Improve regioselectivity and yield | Higher purity of the desired isomer | Screening of chlorinating agents and reaction conditions |
| Metal-Catalyzed Methods | Increase efficiency and flexibility | Milder reaction conditions, broader substrate scope | Development of specific copper or palladium catalyst systems |
| Flow Chemistry | Enhance scalability and safety | Improved process control and higher throughput | Design and optimization of a continuous multi-step reactor |
| Microwave-Assisted Reactions | Reduce reaction time | Rapid synthesis for library generation | Optimization of temperature, pressure, and time parameters |
Exploration of Diverse Derivatization Strategies for Targeted Biological Applications
The true potential of the this compound scaffold lies in its capacity for diversification. The chlorine atoms at the C4 and C8 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, providing a direct handle for introducing a wide range of functional groups. Literature on related quinazolines confirms that substitution at these positions is critical for biological activity. nih.gov
Future research should focus on a systematic exploration of derivatization reactions to generate a library of novel compounds for biological evaluation. The reactivity of the C4-Cl bond is typically higher than that of the C8-Cl, allowing for selective or sequential substitutions.
Key derivatization avenues include:
Selective Amination: Reaction with various primary and secondary amines (aliphatic, aromatic, and heterocyclic) can generate a diverse set of 4-amino-8-chloro- and 4,8-diamino-quinazolines. Given that the 4-anilinoquinazoline (B1210976) moiety is a well-known pharmacophore for kinase inhibition, exploring a wide range of substituted anilines is a high-priority strategy. mdpi.com
Introduction of Oxygen and Sulfur Nucleophiles: Reactions with alcohols, phenols, and thiols can produce corresponding ether and thioether derivatives. These linkages can be used to introduce different pharmacophoric fragments and modulate the physicochemical properties of the molecule, such as solubility and cell permeability.
Carbon-Carbon Bond Formation: Advanced cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be explored to introduce alkyl, aryl, or alkynyl groups at the C4 and/or C8 positions, significantly expanding the structural diversity of the resulting library.
Table 2: Potential Derivatization Strategies and Targeted Applications
| Reaction Type | Position(s) | Reagents/Conditions | Potential Biological Target Class |
| Nucleophilic Amination | C4, C8 | Substituted anilines, alkylamines, N-heterocycles | Protein Kinases (e.g., EGFR, VEGFR) mdpi.commdpi.com |
| Nucleophilic Alkoxylation | C4, C8 | Alcohols, phenols, base | GPCRs, Ion Channels |
| Thioether Formation | C4, C8 | Thiols, thiophenols, base | Anti-infective targets, Enzymes |
| Suzuki Coupling | C4, C8 | Boronic acids, Pd catalyst | Diverse targets requiring specific aryl scaffolds |
Advanced Mechanistic Investigations into Cellular and Molecular Interactions
Identifying the biological targets and mechanisms of action is crucial for translating a novel chemical scaffold into a therapeutic lead. The quinazoline family of compounds is known to exert its effects through various mechanisms, including enzyme inhibition, disruption of protein-protein interactions, and DNA binding. mdpi.comnih.govresearchgate.net A comprehensive investigation into the molecular pharmacology of this compound derivatives is a critical future direction.
A tiered approach to mechanistic studies should be employed:
Broad Phenotypic Screening: Initial screening of the derivative library against a panel of diverse cancer cell lines can identify compounds with potent antiproliferative activity and provide initial clues about selectivity. nih.gov
Target-Based Screening: Based on the structural similarity to known inhibitors, derivatives should be screened against panels of specific protein families, most notably protein kinases, which are common targets for quinazolines. mdpi.comnih.gov
Cellular Mechanism of Action Studies: For active compounds, further cell-based assays are necessary to determine the mode of cell death (e.g., apoptosis, necrosis) through techniques like Annexin V staining and caspase activity assays. nih.gov Cell cycle analysis can reveal if compounds cause arrest at specific checkpoints (e.g., G2/M or G0/G1). mdpi.com
Direct Target Identification and Validation: Advanced techniques are required to definitively identify the molecular target. This can include biophysical methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to confirm direct binding to a suspected protein. In more complex cases, chemical proteomics approaches can be used to pull down the cellular targets. Mechanistic studies on some quinazolines have revealed their ability to stabilize G-quadruplex structures in DNA, suggesting that investigating nucleic acid interactions is also a worthwhile path. nih.gov
Table 3: Proposed Assays for Mechanistic Investigation
| Assay Type | Specific Technique | Purpose | Reference |
| Antiproliferative | MTT or CellTiter-Glo Assay | Quantify inhibition of cancer cell growth | nih.gov |
| Kinase Inhibition | KinaseGlo or DSF (Differential Scanning Fluorimetry) | Screen for activity against a panel of kinases | nih.gov |
| Apoptosis Induction | Caspase-Glo Assay, Annexin V/PI Staining | Determine if cell death is programmed | mdpi.comnih.gov |
| Cell Cycle Analysis | Propidium Iodide Staining & Flow Cytometry | Identify effects on cell cycle progression | mdpi.com |
| Direct Target Binding | Isothermal Titration Calorimetry (ITC) | Confirm and quantify binding to a purified protein target | nih.gov |
| Nucleic Acid Interaction | Circular Dichroism (CD) Spectroscopy | Investigate potential binding to DNA structures like G-quadruplexes | nih.gov |
Application of Integrated Computational-Experimental Approaches in Structure-Guided Design
To accelerate the discovery process and rationalize the design of potent and selective inhibitors, a modern drug discovery campaign should integrate computational modeling with experimental synthesis and testing. nih.gov This synergistic approach, often referred to as structure-guided design, can save significant time and resources by prioritizing the synthesis of compounds with the highest probability of success. nih.gov
A future research workflow for this compound should involve:
Homology Modeling and Molecular Docking: If the crystal structure of a primary biological target is known (or can be modeled), molecular docking can be used to predict the binding modes of potential derivatives. nih.gov This allows for the in silico evaluation of different substitutions at the C4 and C8 positions, guiding the selection of amines, alcohols, or other building blocks for synthesis.
Quantitative Structure-Activity Relationship (QSAR): As initial biological data becomes available, 2D and 3D-QSAR models can be developed. nih.gov These models establish a mathematical relationship between the chemical structure of the derivatives and their biological activity, enabling the prediction of activity for novel, unsynthesized compounds.
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. nih.gov This early-stage filtering helps to deprioritize molecules that are likely to have poor pharmacokinetic properties or toxicity issues, focusing synthetic efforts on more promising candidates.
This iterative cycle—where computational predictions guide synthetic efforts, and experimental results feed back to refine the computational models—is a powerful paradigm for the efficient optimization of lead compounds based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,8-Dichloro-5-methylquinazoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via chlorination of quinazoline precursors. A common approach involves refluxing 5-methylquinazoline derivatives with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under controlled temperatures (110–120°C) for 6–8 hours . Yield optimization requires strict moisture exclusion and inert atmospheres (e.g., nitrogen) to prevent hydrolysis. Post-reaction, quenching with ice water followed by extraction with dichloromethane and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >85% purity. Monitoring intermediates with thin-layer chromatography (TLC) at each step ensures minimal byproducts .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 231.01 [M+H]⁺). For purity assessment, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is standard. Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent dermal exposure. Work in a fume hood to avoid inhalation of airborne particles. In case of skin contact, wash immediately with soap and water for 15 minutes. Store the compound in a desiccator at 4°C, away from oxidizing agents. Safety data sheets (SDS) recommend neutralization of waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective chlorination at the 4- and 8-positions of the quinazoline core?
- Methodological Answer : Selective chlorination requires precise stoichiometry of POCl₃ (1.2–1.5 equivalents per chlorination site) and catalytic dimethylformamide (DMF, 0.1 eq) to activate electrophilic substitution. Temperature gradients (e.g., 80°C for initial activation, 120°C for completion) minimize over-chlorination. Computational modeling (DFT calculations) predicts electron density at reactive sites, guiding solvent choice (e.g., toluene for high-temperature stability) .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic centers. Molecular docking simulations (AutoDock Vina) assess binding affinities with biological targets, such as kinase enzymes. Solvent effects are modeled using the Polarizable Continuum Model (PCM) to predict reaction pathways in polar aprotic solvents (e.g., DMSO) .
Q. How should researchers resolve contradictory data on the biological activity of this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability. Standardize protocols:
- Use isogenic cell lines to control genetic variability in cytotoxicity assays.
- Validate enzyme inhibition (e.g., EGFR kinase) with positive controls (gefitinib) and IC₅₀ triplicates.
- Cross-validate results using orthogonal methods (e.g., surface plasmon resonance for binding kinetics vs. fluorescence polarization). Meta-analyses of published datasets (e.g., ChEMBL) identify outliers due to solvent artifacts (e.g., DMSO >1% v/v) .
Q. What strategies enhance the solubility of this compound for in vivo studies without altering bioactivity?
- Methodological Answer : Co-solvent systems (PEG-400/water) or nanoformulation (liposomes, 100–200 nm diameter) improve aqueous solubility. Prodrug approaches, such as acetylating the methyl group, increase logP values temporarily. Phase solubility studies with cyclodextrins (e.g., HP-β-CD) quantify inclusion complex efficacy. Maintain bioactivity by testing derivatives in parallel via MTT assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound?
- Methodological Answer : Variations (e.g., 145–152°C) stem from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) at 10°C/min to identify endothermic peaks. Recrystallize from ethanol/water (9:1) to isolate the stable polymorph. PXRD (Cu-Kα radiation) confirms crystallinity, while Karl Fischer titration quantifies moisture content (<0.5% w/w) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
